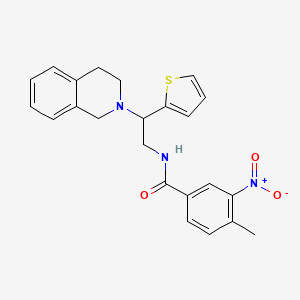

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is an organic compound characterized by its distinct molecular structure, integrating isoquinoline and thiophene motifs. It boasts a complex framework that suggests significant potential in various scientific domains due to its multifaceted chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis begins with the formation of the dihydroisoquinoline core, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde.

Formation of Intermediate: : The thiophene moiety is introduced via a Stille or Suzuki coupling reaction, ensuring the regioselective attachment of the thiophene ring to the dihydroisoquinoline core.

Final Coupling: : The synthesis concludes with an amidation reaction, attaching the 4-methyl-3-nitrobenzamide group to the intermediate product, often facilitated by carbodiimide reagents such as EDC or DCC under mild conditions.

Industrial Production Methods

The industrial scale-up of this compound requires optimizing each step for yield and purity, employing high-performance liquid chromatography for purification and spectroscopic methods for characterization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation at the thiophene and isoquinoline moieties using reagents like m-chloroperbenzoic acid.

Reduction: : Reduction reactions, typically involving catalytic hydrogenation or lithium aluminum hydride, target the nitro group, converting it into an amine.

Substitution: : Electrophilic substitution reactions can modify the thiophene ring, using reagents like bromine or chlorosulfonic acid.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid in dichloromethane at 0°C.

Reduction: : Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

Substitution: : Bromine in acetic acid or chlorosulfonic acid in chloroform.

Major Products

Oxidation: : Thiophene-2-carboxaldehyde derivatives.

Reduction: : Amino-substituted derivatives.

Substitution: : Halogenated and sulfonated thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

This compound serves as a precursor in the synthesis of heterocyclic compounds, showcasing its versatility in constructing complex molecular architectures.

Biology

The compound's unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Potential therapeutic applications include acting as a scaffold for drug development in areas such as neurodegenerative diseases, due to its isoquinoline core, which is known for neuroprotective properties.

Industry

In industrial applications, it may be utilized as a starting material for the synthesis of advanced organic materials, including conductive polymers and organic semiconductors.

Mécanisme D'action

The compound's effects stem from its ability to interact with specific molecular targets:

Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways by mimicking natural substrates.

Receptor Binding: : Its structural motifs allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways.

Comparaison Avec Des Composés Similaires

Compared to other compounds with isoquinoline or thiophene cores, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of both, which imparts distinct electronic and steric properties.

Similar Compounds

Isoquinoline Derivatives: : Such as 2-(phenylthio)isoquinoline, which lacks the nitrobenzamide moiety.

Thiophene Derivatives: : For instance, 2-(thiophen-2-yl)ethylamine, which does not feature the isoquinoline core.

Other Hybrid Molecules: : Like N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, which might differ in saturation or substitution patterns.

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide, identified by its CAS number 898407-87-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C23H23N3O3S and a molecular weight of 421.5 g/mol. Its structure features a 3,4-dihydroisoquinoline moiety linked to a thiophene group, which is further attached to a nitrobenzamide structure. The unique combination of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 898407-87-9 |

| Molecular Formula | C23H23N3O3S |

| Molecular Weight | 421.5 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human breast cancer cells with an IC50 value in the nanomolar range. This suggests that the compound could be a promising candidate for further development as an anticancer drug .

The mechanism through which this compound exerts its effects appears to involve:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These enzymes play critical roles in the inflammatory response and tumor microenvironment .

- Receptor Interaction : Binding studies suggest that it may interact with specific receptors involved in cell signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

A variety of research studies have explored the biological activity of this compound:

- Anticancer Studies : A study published in Cancer Research reported that derivatives of nitrobenzamide compounds exhibit broad-spectrum antitumor activity by targeting multiple cancer pathways .

- Inflammatory Response : Another investigation indicated that compounds with similar structures can modulate inflammatory responses by inhibiting COX enzymes, thereby reducing prostaglandin synthesis and associated pain .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYLHIUJXOOFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.